molecular formula C18H11F3N4OS B2799887 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1795471-83-8

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2799887
CAS No.: 1795471-83-8
M. Wt: 388.37
InChI Key: LFTRFHUTCOSLST-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This can be achieved by reacting 2-aminothiazoles with halo carbonyl compounds

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or green chemistry approaches to improve efficiency and reduce environmental impact. These methods aim to optimize reaction conditions, minimize waste, and enhance the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium(VI) oxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or halides for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups. These products can exhibit varying biological and chemical properties, making them suitable for different applications.

Scientific Research Applications

Chemistry: In chemistry, N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antimicrobial, antimalarial, and antitubercular agent. Its ability to inhibit various biological targets makes it a promising candidate for the development of new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis, making it a potential candidate for cancer treatment.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties and reactivity make it suitable for applications in material science, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves the interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases such as Raf, IGF-IR, or EGFR, which are involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide include other imidazo[2,1-b]thiazole derivatives and related heterocyclic compounds. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness: What sets this compound apart from its counterparts is its specific substitution pattern and the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This uniqueness allows for tailored applications in various fields.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4OS/c19-18(20,21)15-6-5-11(9-22-15)16(26)23-13-4-2-1-3-12(13)14-10-25-7-8-27-17(25)24-14/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTRFHUTCOSLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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